Cas no 851949-95-6 (ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-(benzofuran-2-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Thieno[3,4-d]pyridazine-1-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-3-(4-fluorophenyl)-3,4-dihydro-4-oxo-, ethyl ester
- 851949-95-6
- AKOS024590257
- ethyl 5-(1-benzofuran-2-carbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- F0641-0376
- ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- AB00670421-01
- ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
-
- インチ: 1S/C24H16FN3O5S/c1-2-32-24(31)20-16-12-34-22(26-21(29)18-11-13-5-3-4-6-17(13)33-18)19(16)23(30)28(27-20)15-9-7-14(25)8-10-15/h3-12H,2H2,1H3,(H,26,29)
- InChIKey: SHIYBLNVXIHJAN-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCC)=O)=NN(C2=CC=C(F)C=C2)C(=O)C2=C(NC(C3=CC4=CC=CC=C4O3)=O)SC=C12
計算された属性
- せいみつぶんしりょう: 477.07946996g/mol
- どういたいしつりょう: 477.07946996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 34
- 回転可能化学結合数: 6
- 複雑さ: 849
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 129Ų
- 疎水性パラメータ計算基準値(XlogP): 5.3
ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0641-0376-25mg |
ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-95-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0641-0376-2mg |
ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-95-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0641-0376-15mg |
ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-95-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0641-0376-3mg |
ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-95-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0641-0376-10mg |
ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-95-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0641-0376-5μmol |
ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-95-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0641-0376-50mg |
ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-95-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0641-0376-5mg |
ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-95-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0641-0376-20mg |
ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-95-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0641-0376-40mg |
ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851949-95-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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5. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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8. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylateに関する追加情報
Introduction to Ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate (CAS No. 851949-95-6)
Ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate (CAS No. 851949-95-6) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to a class of heterocyclic molecules that exhibit promising properties for drug development, particularly in the areas of oncology and anti-inflammatory therapies.
The molecular structure of this compound is characterized by a fused thienopyridazine core, which is a key feature that contributes to its biological relevance. The presence of a benzofuran amide moiety and a fluorophenyl group further enhances its pharmacological profile. These structural elements are known to interact with various biological targets, making this compound a valuable candidate for further investigation.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds that can modulate biological pathways associated with diseases. The Ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate molecule has been studied for its potential to inhibit enzymes and receptors involved in cancer progression. Preliminary studies suggest that it may exhibit inhibitory effects on kinases and other signaling proteins that are crucial for tumor growth and survival.
The fluorine atom in the 4-fluorophenyl group is particularly noteworthy, as fluorine-containing compounds often exhibit enhanced metabolic stability and binding affinity. This feature makes Ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate an attractive scaffold for the development of next-generation therapeutics. Researchers have been exploring its potential as an antineoplastic agent, aiming to identify novel mechanisms of action that could overcome existing limitations in cancer treatment.
Moreover, the benzofuran amide moiety is known to contribute to the solubility and bioavailability of pharmaceutical compounds. This property is essential for ensuring that the drug can be effectively absorbed and utilized by the body. The combination of these structural features makes Ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate a promising candidate for further preclinical and clinical investigations.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive experimental trials. Molecular docking studies have been performed on Ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate, which have revealed potential binding interactions with various targets relevant to cancer therapy. These computational findings have guided experimental design and provided insights into the optimization of the compound's pharmacological properties.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex heterocyclic framework efficiently. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to form key carbon-carbon bonds within the molecule. These synthetic strategies are critical for producing sufficient quantities of the compound for both research and potential therapeutic applications.
In addition to its potential in oncology, Ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate has also been investigated for its anti-inflammatory properties. Inflammatory processes are central to numerous diseases, including autoimmune disorders and chronic inflammatory conditions. The compound's ability to modulate inflammatory pathways has been explored in preclinical models, demonstrating promising results in reducing inflammation and alleviating symptoms associated with these conditions.
The role of fluorine atoms in enhancing drug efficacy has been well-documented in the literature. The presence of a fluorine atom in the 4-fluorophenyl group of this compound likely contributes to its improved pharmacokinetic profile compared to non-fluorinated analogs. This feature is particularly important for drugs that require prolonged half-life or targeted delivery to specific tissues or organs.
Ongoing research efforts are focused on optimizing the synthetic routes for large-scale production of Ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate. By streamlining synthetic processes and improving yields, researchers aim to make this compound more accessible for further development into clinical candidates. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory discoveries into viable therapeutic options.
The future prospects of this compound are bright, with several research groups actively investigating its potential applications in medicine. As our understanding of biological pathways continues to expand, new opportunities for utilizing molecules like Ethyl 5-(1-benzofuran-2-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate will emerge. Its unique structural features make it a versatile scaffold for drug discovery, offering hope for innovative treatments against various diseases.
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